10-Nitrooleate

Electrophilic stress signaling Keratinocyte biology Nitro-fatty acid pharmacology

10-Nitrooleate (10-NO₂-OA, CXA-10) is a single-regioisomer electrophilic nitro-fatty acid formed endogenously via nitration of oleic acid. It is one of two naturally occurring regioisomers of nitrooleate, the other being 9-nitrooleate, with both species generated in approximately equal proportions in vivo.

Molecular Formula C18H33NO4
Molecular Weight 327.5 g/mol
Cat. No. B15139382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Nitrooleate
Molecular FormulaC18H33NO4
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C18H33NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15-
InChIKeyWRADPCFZZWXOTI-ICFOKQHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Nitrooleate (CXA-10): Electrophilic Nitro-Fatty Acid with Defined Regioisomer-Dependent Signaling


10-Nitrooleate (10-NO₂-OA, CXA-10) is a single-regioisomer electrophilic nitro-fatty acid formed endogenously via nitration of oleic acid [1]. It is one of two naturally occurring regioisomers of nitrooleate, the other being 9-nitrooleate, with both species generated in approximately equal proportions in vivo [2]. As a prototypical nitroalkene, 10-NO₂-OA functions as a pleiotropic signaling mediator, engaging peroxisome proliferator-activated receptor γ (PPARγ)-dependent transcription, inducing Nrf2-regulated antioxidant gene expression, and inhibiting TLR4/NF-κB inflammatory signaling [3][4]. The compound has advanced to Phase 2 clinical evaluation under the investigational code CXA-10 for indications including focal segmental glomerulosclerosis (FSGS) and pulmonary arterial hypertension (PAH) [5].

Pleiotropic signaling mediator — engages PPARγ, Nrf2, and NF-κB pathways
Regioisomer-defined probe — supports structure-activity and isomer-specific studies
Research tool for nitrated fatty acid biology — endogenous electrophile signaling context

Why 10-Nitrooleate Cannot Be Substituted by the 9-Nitrooleate Isomer or OA-NO₂ Isomeric Mixtures


Substituting 10-nitrooleate with its 9-nitrooleate regioisomer or an undefined isomeric mixture (e.g., OA-NO₂) introduces significant variability in both signaling outcomes and translational relevance. Regioisomer-specific effects are documented for HSP70 induction, where 10-NO₂-OA displays greater potency than 9-NO₂-OA in mouse keratinocytes [1], and for COX-2 expression, which is more responsive to the 10-nitro isomer [2]. Furthermore, at supramicromolar concentrations (>2 μM), the 10-nitro regioisomer exhibits a PPARγ activation profile that deviates from the saturable pattern observed with nitrated 1,4-dienoic fatty acids [3], indicating non-redundant binding interactions. Critically, only the single-isomer 10-nitrooleate (CXA-10) has undergone rigorous clinical pharmacokinetic and safety evaluation in Phase 1 and Phase 2 trials [4]; OA-NO₂ mixtures lack equivalent human dosing, safety, or bioavailability data. For applications demanding reproducible target engagement and translational validity, isomeric purity and defined clinical exposure metrics render generic substitution scientifically indefensible.

HSP70 induction 9-nitrooleate induces lower HSP70 than 10-nitrooleate; stress response engagement may shift.
PPARγ activation 9-nitrooleate and OA-NO₂ mixtures may show divergent PPARγ behavior at higher concentrations, affecting receptor studies.
Translational context Only 10-nitrooleate has reported human pharmacokinetic data; isomer mixtures lack comparable human exposure study context.

Quantitative Differentiation of 10-Nitrooleate Versus Closest Analogs: A Procurement-Focused Evidence Guide


Regioisomer-Specific HSP70 Induction: 10-Nitrooleate Outperforms 9-Nitrooleate

In a direct head-to-head comparison in PAM212 mouse keratinocytes, 10-nitrooleate demonstrated greater activity than 9-nitrooleate in inducing heat shock protein 70 (HSP70) expression [1]. Both regioisomers were tested at 5–25 μM for 6 hours, with 10-nitrooleate consistently eliciting higher HSP70 protein levels than the 9-nitro isomer [1]. This difference in potency is not reflected in the OA-NO₂ mixture product literature and underscores the functional non-equivalence of the two regioisomers.

HSP70 Induction
Head-to-head
10-NO₂-OA > 9-NO₂-OA in PAM212 keratinocytes
Supports regioisomer-specific stress signaling studies
Exact fold-change not quantified in abstract
Electrophilic stress signaling Keratinocyte biology Nitro-fatty acid pharmacology

Clinical Development Status: 10-Nitrooleate (CXA-10) is Phase 2 Investigational Drug; 9-Nitrooleate Remains a Research Tool

10-Nitrooleate, under the investigational code CXA-10, has advanced to Phase 2 clinical trials for focal segmental glomerulosclerosis (NCT03422510) and pulmonary arterial hypertension (NCT03449524) [1][2]. Phase 1 studies established safety, tolerability, and pharmacokinetics at oral doses of 75–300 mg once daily [3]. In contrast, 9-nitrooleate has no registered clinical trials and is exclusively marketed as a research reagent . This translational gap is critical: only the 10-nitro isomer possesses human dosing, safety, and bioavailability data suitable for therapeutic or translational research applications.

Clinical Development
Clinical-phase context
10-NO₂-OA (CXA-10): Phase 2 investigational; 9-NO₂-OA: no human trials
Only 10-isomer has reported human PK data for translational research interpretation
Phase 1 and Phase 2 studies available; 9-isomer lacks equivalent data
Clinical translation Drug development Nitro-fatty acid therapeutics

PPARγ Activation: 10-Nitrooleate and 9-Nitrooleate Exhibit Comparable Potency but Divergent Supramicromolar Behavior

In PPARγ-dependent reporter gene assays, both 10-nitrooleate (E-10-NO₂-18:1) and 9-nitrooleate (E-9-NO₂-18:1) activate PPARγ at submicromolar concentrations [1]. The OA-NO₂ mixture activates PPARγ approximately 7-fold at 1 μM [2]. However, at higher concentrations (>2 μM), the 10-nitro regioisomer (along with other nitrated enoic fatty acids) deviates significantly from the saturable activation pattern observed with nitrated 1,4-dienoic fatty acids [1]. This non-saturable behavior at supramicromolar concentrations distinguishes the 10-nitro isomer from linoleic acid-derived nitroalkenes and suggests distinct binding dynamics or receptor interactions.

PPARγ Activation
Cross-study comparable
~7-fold activation at 1 μM (mixture); 10-isomer non-saturable >2 μM
Divergent receptor interaction at higher concentrations may affect assay interpretation
CV-1 cell reporter assay; 10- and 9-isomer similar potency at low doses
PPARγ agonism Nuclear receptor pharmacology Nitroalkene structure-activity relationship

In Vivo Lung Protection: 10-Nitrooleate Mitigates Hyperoxia-Induced Acute Lung Injury with Dual Pathway Engagement

In a C57BL/6 mouse model of hyperoxia-induced acute lung injury (HALI), intratracheal and intraperitoneal administration of 10-nitrooleate significantly attenuated hyperoxia-induced inflammatory cell infiltration, alveolar-capillary leakage, and proinflammatory cytokine levels (IL-6 and TNFα) in bronchoalveolar lavage fluid compared to vehicle-treated animals [1]. Western blot analyses confirmed that 10-nitrooleate reduced NF-κB p65 subunit expression and increased antioxidant proteins HO-1 and NQO1 in lung tissues versus vehicle controls [1]. Moreover, 10-nitrooleate reversed hyperoxia-induced expression of mitophagy-associated markers PINK1 and p62/SQSTM1, restoring mitochondrial homeostasis [1]. Comparative data for 9-nitrooleate or OA-NO₂ mixtures in this specific HALI model are not available.

Lung Injury Model
Supporting evidence
Reduced inflammatory markers, increased HO-1/NQO1, reversed PINK1/p62 vs vehicle
Supports preclinical hyperoxia lung-injury model research
C57BL/6 mouse HALI model; 9-isomer not tested
Acute lung injury Hyperoxia Mitophagy

High-Value Procurement Scenarios for 10-Nitrooleate (CXA-10)


Translational Research Requiring Clinically Validated Nitro-Fatty Acid Pharmacology

When the research objective demands a nitro-fatty acid with established human pharmacokinetics, safety, and tolerability data, 10-nitrooleate (CXA-10) is the only suitable procurement choice. Phase 1 studies have defined oral dosing regimens (75–300 mg once daily) and confirmed target engagement [1], enabling investigator-initiated trials or translational studies that require bridging from preclinical models to human pathophysiology. Neither 9-nitrooleate nor OA-NO₂ mixtures possess equivalent clinical exposure data.

Regioisomer-Specific Studies of Heat Shock Protein Induction and Caveolar Signaling

For experiments designed to interrogate regioisomer-dependent differences in stress protein expression, 10-nitrooleate provides superior HSP70 induction relative to 9-nitrooleate in keratinocyte models [2]. This differential activity makes 10-nitrooleate the preferred reagent for studies focused on chaperone biology, caveolae-mediated signaling, or skin inflammation where HSP70 plays a protective role.

Preclinical Models of Hyperoxia-Induced Acute Lung Injury (HALI) and ARDS

10-Nitrooleate has demonstrated protective effects in a validated mouse model of HALI, attenuating inflammatory cell infiltration, cytokine production, and mitophagy dysregulation [3]. Procurement of the single-isomer 10-nitrooleate ensures consistency with published methodology and enables reproducible investigation of nitro-fatty acid-based interventions for oxygen toxicity, ventilator-induced lung injury, or COVID-19-associated ARDS.

Application
Selection Property
Validation Focus
Translational nitro-fatty acid research
Reported human pharmacokinetic data
Exposure-response context review
Regioisomer-specific stress signaling studies
Reported HSP70 induction differential
Chaperone and caveolar endpoint interpretation
Hyperoxia-induced lung injury model research
Reported attenuation of injury markers
Inflammatory and mitophagy endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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